molecular formula C8H16Cl2N4O B2876845 1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride CAS No. 1820718-72-6

1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride

Cat. No.: B2876845
CAS No.: 1820718-72-6
M. Wt: 255.14
InChI Key: NXMVZOIEUMBIEJ-UHFFFAOYSA-N
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Description

1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride (CAS: 1820718-72-6) is a piperazine derivative featuring a 3-methyl-1,2,4-oxadiazole substituent at the 2-position and a methyl group at the 1-position of the piperazine ring. Its molecular formula is C₈H₁₆Cl₂N₄O, with a molecular weight of 255.14 g/mol . The dihydrochloride salt enhances solubility in aqueous environments, making it suitable for pharmacological research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-6-10-8(13-11-6)7-5-9-3-4-12(7)2;;/h7,9H,3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMVZOIEUMBIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CNCCN2C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride is a compound that integrates a piperazine moiety with a 3-methyl-1,2,4-oxadiazole ring. This unique structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

  • Molecular Formula : C8H16Cl2N4O
  • Molecular Weight : 255.15 g/mol
  • IUPAC Name : 3-methyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole; dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The oxadiazole ring enhances its ability to modulate enzyme activity and receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : It can bind to receptors that regulate immune responses or neurotransmission.
  • Cellular Pathway Modulation : By influencing key pathways, it can affect cell proliferation and apoptosis.

Biological Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities such as antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

In vitro studies have demonstrated that derivatives of oxadiazole compounds can possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Similar studies have highlighted the antifungal properties of oxadiazole derivatives, suggesting that modifications to the piperazine structure can enhance efficacy against fungal strains.

Case Studies

Several research studies have explored the biological implications of this compound:

  • Study on Immune Modulation : A study conducted on mouse splenocytes demonstrated that piperazine derivatives could enhance immune responses by inhibiting PD-1/PD-L1 interactions. The compound was able to rescue immune cells effectively at concentrations as low as 100 nM .
  • Antimicrobial Efficacy : Research focusing on the antimicrobial properties of similar compounds showed promising results in inhibiting bacterial growth, indicating the potential for developing new antibiotics based on this structural framework .

Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with related compounds:

Compound NameStructureUnique Features
1-(3-Methyl-1,2,4-Oxadiazol-5-Yl)PiperazineStructureBasic structure similar but lacks methyl substitution on piperazine
3-MethylpiperazineStructureSimple piperazine derivative without oxadiazole
5-Methyl-1,3,4-OxadiazoleStructureOxadiazole without piperazine; focused on different activities

The presence of both piperazine and oxadiazole functionalities in this compound enhances its pharmacological profile compared to others that possess only one of these features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperazine and oxadiazole derivatives, emphasizing substituent effects, physicochemical properties, and biological implications.

Structural and Substituent Variations

Compound Name Substituents on Piperazine/Oxadiazole Molecular Formula Molecular Weight Key Features References
1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride 1-methylpiperazine; 3-methyl-1,2,4-oxadiazole C₈H₁₆Cl₂N₄O 255.14 Compact structure; dihydrochloride salt enhances solubility
1-(3-Methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride Unsubstituted piperazine; 3-methyl-1,2,4-oxadiazole C₇H₁₂Cl₂N₄O 239.11 Lacks 1-methyl group on piperazine; simpler structure
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride 4-chlorophenyl on oxadiazole; unsubstituted piperazine C₁₃H₁₆Cl₂N₄O 315.20 Bulky aromatic substituent; increased lipophilicity
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride 3-trifluoromethylphenyl on oxadiazole C₁₃H₁₅Cl₂F₃N₄O 353.19 Electron-withdrawing CF₃ group; potential enhanced metabolic stability
1-[(3-thien-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride Thiophene substituent on oxadiazole C₁₀H₁₄ClN₅OS 283.77 Sulfur-containing heterocycle; altered electronic properties

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